α-Quaternary Carbon Center: Metabolic Stability
2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid contains an α-quaternary carbon center (α,α-disubstitution pattern) that confers complete resistance to enzymatic racemization and oxidative deamination . In contrast, proteinogenic amino acids and α-monosubstituted analogs such as 2-amino-4-(1H-pyrazol-1-yl)butanoic acid (APBA, CAS 1249084-32-9) possess an α-proton susceptible to both racemization under physiological conditions and metabolism by amino acid oxidases . This structural feature translates to extended in vivo half-life for peptide therapeutics incorporating this building block, reducing the frequency of dosing in preclinical efficacy studies .
| Evidence Dimension | Metabolic stability (racemization susceptibility) |
|---|---|
| Target Compound Data | α-Quaternary carbon center; no α-proton present; intrinsically resistant to racemization |
| Comparator Or Baseline | 2-amino-4-(1H-pyrazol-1-yl)butanoic acid (APBA, CAS 1249084-32-9); α-monosubstituted analog with α-proton |
| Quantified Difference | Complete resistance to racemization (theoretical) vs. susceptibility to pH-dependent and enzyme-catalyzed racemization |
| Conditions | Inferred from general α,α-disubstituted amino acid class properties under physiological pH and temperature |
Why This Matters
Procurement of this compound over α-monosubstituted alternatives ensures incorporation of a metabolically stable amino acid residue that maintains stereochemical integrity throughout peptide synthesis and subsequent biological evaluation.
